(20S)-Protopanaxadiol

Overview

Description

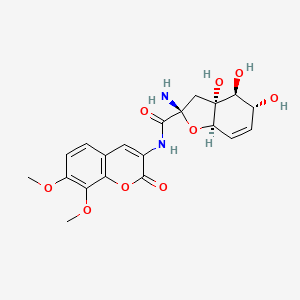

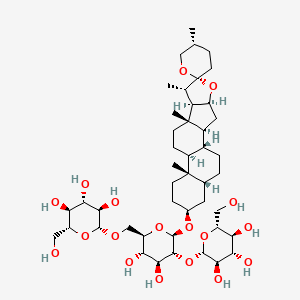

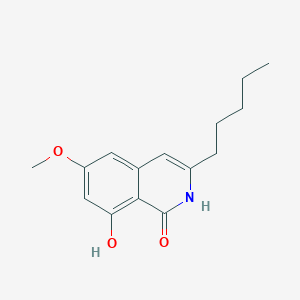

(20S)-Protopanaxadiol is a bioactive compound derived from ginseng, specifically from the protopanaxadiol-type ginsenosides. It is known for its various pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .

Mechanism of Action

Target of Action

The primary target of (20S)-Protopanaxadiol, also known as Protopanaxadiol, is the 20S proteasome . The 20S proteasome is a multi-catalytic protease complex that functions as a master regulator of cellular homeostasis mechanisms through the efficient degradation of soluble proteins . It plays a crucial role in maintaining cellular homeostasis and its dysregulation underlies many different types of diseases .

Mode of Action

This compound interacts with its target, the 20S proteasome, to stimulate the degradation of proteins . This interaction is likely to promote the degradation of significantly disordered proteins . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Biochemical Pathways

The 20S proteasome, by itself, and the PA200–20S and PA28–20S complexes, can directly catalyze the degradation of unstructured proteins . These degradation pathways are particularly important to health and disease as intrinsically disordered proteins (IDPs) are most often found associated with disease, especially cancer and neurodegenerative diseases .

Pharmacokinetics

It’s worth noting that similar compounds that target the 20s proteasome, such as bortezomib, exhibit complex time-dependent pharmacokinetics . An increase in systemic exposure was seen following repeat-dose administration at various dose levels

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of significantly disordered proteins . This degradation is likely to influence the regulation of protein levels in the cell . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Action Environment

It’s known that environmental factors can influence the action, efficacy, and stability of various compounds . Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound

Biochemical Analysis

Biochemical Properties

Protopanaxadiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, protopanaxadiol has been shown to interact with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the biosynthesis of ginsenosides . These interactions regulate the distribution of protopanaxadiol-type saponins in different tissues of Panax notoginseng. Additionally, protopanaxadiol can modulate the activity of antioxidant enzymes such as glutathione peroxidase and ferroptosis suppressor protein 1, thereby enhancing the cellular antioxidant defense system .

Cellular Effects

Protopanaxadiol exerts various effects on different types of cells and cellular processes. It has been reported to improve the viability of human kidney cells (HK-2) damaged by cisplatin, a chemotherapy drug . Protopanaxadiol enhances cell morphology and alleviates symptoms of acute kidney injury in animal models. Furthermore, protopanaxadiol influences cell signaling pathways, gene expression, and cellular metabolism. It can down-regulate the expression of transferrin receptor protein and up-regulate the expression of ferritin heavy chain, thereby reducing iron content in cells and tissues .

Molecular Mechanism

The molecular mechanism of protopanaxadiol involves several key interactions at the molecular level. Protopanaxadiol binds to specific biomolecules, modulating their activity and function. For example, protopanaxadiol inhibits ferroptosis, a form of regulated cell death, by regulating iron metabolism and lipid peroxidation . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the therapeutic effects of protopanaxadiol in various disease models.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protopanaxadiol can change over time. Protopanaxadiol has been shown to be stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term studies have demonstrated that protopanaxadiol can have sustained effects on cellular function, including the enhancement of antioxidant defense mechanisms and the inhibition of ferroptosis . These temporal effects are crucial for understanding the potential therapeutic applications of protopanaxadiol.

Dosage Effects in Animal Models

The effects of protopanaxadiol vary with different dosages in animal models. Studies have shown that protopanaxadiol can improve kidney function and reduce nephrotoxicity at specific dosages . Higher doses of protopanaxadiol may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage of protopanaxadiol to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Protopanaxadiol is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the conversion of protopanaxadiol to other bioactive compounds . These metabolic pathways influence the levels of protopanaxadiol and its derivatives in different tissues, affecting their pharmacological properties.

Transport and Distribution

Protopanaxadiol is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of protopanaxadiol in different cellular compartments. For example, protopanaxadiol can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of protopanaxadiol is critical for its activity and function. Protopanaxadiol can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that protopanaxadiol exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-Protopanaxadiol typically involves the hydrolysis of ginsenosides, which are glycosides found in ginseng. The process includes the removal of sugar moieties to yield the aglycone form, this compound .

Industrial Production Methods

Industrial production of this compound often employs enzymatic hydrolysis using specific glycosidases to efficiently convert ginsenosides to this compound. This method is preferred due to its high yield and specificity .

Chemical Reactions Analysis

Types of Reactions

(20S)-Protopanaxadiol undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: It can reduce double bonds within the structure.

Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activities .

Scientific Research Applications

(20S)-Protopanaxadiol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases.

Industry: It is used in the development of health supplements and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

(20R)-Protopanaxadiol: A stereoisomer with similar biological activities but different potency.

Ginsenoside Rh2: A glycoside derivative with potent anticancer properties.

Ginsenoside F1: Another glycoside with neuroprotective effects

Uniqueness

(20S)-Protopanaxadiol is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall pharmacological profile .

Properties

CAS No. |

30636-90-9 |

|---|---|

Molecular Formula |

C30H52O3 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3S,8R,9S,10R,12R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-15-29(7,33)23-13-17-28(6)20-11-12-22-26(3,4)24(31)14-16-27(22,5)21(20)18-25(32)30(23,28)8/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23-,24+,25-,27-,28-,29+,30-/m1/s1 |

InChI Key |

SOFRKDBOODGBCL-LNTRKWQZSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1([C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)O)C)O)C)C)O)C |

Synonyms |

20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is protopanaxadiol and where is it found?

A1: Protopanaxadiol is a ginsenoside aglycone, meaning it is a non-sugar component of ginsenosides found in ginseng (Panax ginseng). [] It acts as a precursor for various ginsenosides. []

Q2: What is the chemical structure of protopanaxadiol?

A2: Protopanaxadiol is a tetracyclic triterpenoid. While its molecular formula and weight are not explicitly stated in the provided research, its structure can be described as a dammarane-type triterpene with hydroxyl groups at positions C-3, C-12, and C-20. [, ] Importantly, the C-20 position can exist as two epimers, 20(S)-protopanaxadiol and 20(R)-protopanaxadiol. [, ]

Q3: How is protopanaxadiol synthesized in ginseng?

A3: In ginseng, protopanaxadiol is produced from dammarenediol-II in a reaction catalyzed by the cytochrome P450 enzyme, CYP716A47. [] This enzyme specifically hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol. []

Q4: Can protopanaxadiol production be enhanced in systems other than ginseng plants?

A4: Yes, researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce protopanaxadiol. [] This involved introducing genes encoding for dammarenediol-II synthase, cytochrome P450-type protopanaxadiol synthase (PPDS), and NADPH-cytochrome P450 reductase. [] Further optimization involved modifying PPDS via transmembrane domain truncation and creating self-sufficient PPDS-ATR1 fusion constructs, significantly enhancing protopanaxadiol yield. []

Q5: What are the pharmacological activities of protopanaxadiol?

A5: Protopanaxadiol exhibits a diverse range of pharmacological activities:

- Anti-inflammatory activity: Protopanaxadiol and its C20 epimers can inhibit the release of inflammatory mediators like nitric oxide, prostaglandin E2, and TNF-α. [, ]

- Anticancer activity: Studies show that 20(S)-protopanaxadiol can inhibit the proliferation and invasion of cancer cells. [, ] It achieves this by downregulating matrix metalloproteinase-2, an enzyme crucial for tumor invasion. []

- Antidepressant activity: Research indicates that protopanaxadiol saponins, particularly those from the caudexes and leaves of Panax notoginseng, display antidepressant-like effects in animal models. []

Q6: What is known about the mechanism of action of protopanaxadiol in cancer cells?

A7: 20(S)-Protopanaxadiol has been shown to induce programmed cell death in glioma cells, utilizing both caspase-dependent and -independent pathways. [] This effect is associated with increased superoxide anion levels and reduced levels of phosphorylated Akt in U87MG cells. [] Moreover, it induces autophagy in both SF188 and U87MG glioma cells. []

Q7: Does protopanaxadiol interact with any specific receptors or enzymes?

A8: Research indicates that protopanaxadiol and its analog, protopanaxatriol, can bind to the glucocorticoid receptor (GR), potentially acting as selective GR agonists. [] This binding triggers GR nuclear translocation and inhibits nuclear factor-kappa beta activity. [] Another study revealed that 20(S)-protopanaxadiol can activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] This activation is rapid, reversible, and relies on cAMP, suggesting a direct binding mechanism. []

Q8: How is protopanaxadiol metabolized in the body?

A9: Following oral administration, protopanaxadiol-type ginsenosides, including protopanaxadiol itself, undergo extensive metabolism by intestinal bacteria. [, , ] This metabolism involves deglycosylation and oxygenation reactions, leading to the formation of metabolites like ginsenoside Rh2 and compound K. [, ] These metabolites are then absorbed into the bloodstream and can be detected in urine. [] For instance, after oral administration of ginsenoside Rg3, the primary metabolite found is ginsenoside Rh2, formed through the deglycosylation of Rg3. []

Q9: What are the challenges associated with protopanaxadiol formulation and delivery?

A10: Protopanaxadiol, like many other triterpenoids, exhibits poor water solubility, posing challenges for its formulation and oral bioavailability. [, ] To overcome this, various strategies are being explored:

- Self-microemulsifying drug delivery systems (SMEDDS): These systems significantly enhance the dissolution and oral bioavailability of 20(S)-protopanaxadiol. [] SMEDDS formulations demonstrated improved stability under various conditions, including high temperature, humidity, and light exposure. []

- Pharmacosomes: These are colloidal dispersions of drugs covalently linked to lipids, and they have shown promise in enhancing the entrapment efficiency and stability of 20(S)-protopanaxadiol. []

Q10: How is protopanaxadiol quantified and analyzed?

A10: Several analytical techniques are employed for the characterization and quantification of protopanaxadiol and its metabolites:

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with mass spectrometry (LC-MS), is widely used to identify and quantify protopanaxadiol and its metabolites in various matrices, including plant extracts, biological fluids, and formulations. [, , , ]

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): This technique is particularly useful for identifying and characterizing protopanaxadiol metabolites in biological samples, providing information about their molecular weight and fragmentation patterns. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique is essential for determining the structure of protopanaxadiol and its derivatives. [, ] Various 2D-NMR techniques, such as DEPT, COSY, HMQC, HMBC, and NOESY, are used to assign the 1H and 13C signals and fully elucidate the structures of protopanaxadiol epimers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)

![[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1247567.png)

![(E)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodec-2-enamide](/img/structure/B1247578.png)